1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea

Soluble epoxide hydrolase (sEH) Urea pharmacophore Structure-activity relationship

1-(4-tert-Butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea (CAS 2034304-86-2) is a synthetic, non-peptidic urea derivative with the molecular formula C₁₆H₂₄N₂O₃ and a molecular weight of 292.37 g/mol. The compound features a central urea pharmacophore flanked by a lipophilic 4-tert-butylphenyl group and a hydrogen-bond-capable (3-hydroxyoxolan-3-yl)methyl substituent.

Molecular Formula C16H24N2O3
Molecular Weight 292.379
CAS No. 2034304-86-2
Cat. No. B2453833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea
CAS2034304-86-2
Molecular FormulaC16H24N2O3
Molecular Weight292.379
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2(CCOC2)O
InChIInChI=1S/C16H24N2O3/c1-15(2,3)12-4-6-13(7-5-12)18-14(19)17-10-16(20)8-9-21-11-16/h4-7,20H,8-11H2,1-3H3,(H2,17,18,19)
InChIKeyIOAKRWKVOZYSSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-tert-Butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea (CAS 2034304-86-2): Structural Identity and Physicochemical Baseline


1-(4-tert-Butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea (CAS 2034304-86-2) is a synthetic, non-peptidic urea derivative with the molecular formula C₁₆H₂₄N₂O₃ and a molecular weight of 292.37 g/mol . The compound features a central urea pharmacophore flanked by a lipophilic 4-tert-butylphenyl group and a hydrogen-bond-capable (3-hydroxyoxolan-3-yl)methyl substituent. This substitution pattern places it within a broad class of N,N′-disubstituted ureas that have been explored for diverse therapeutic targets, including soluble epoxide hydrolase (sEH) and various kinases, although direct bioactivity data for this specific compound remain extremely scarce in the peer-reviewed and patent literature.

Why Generic Urea Analogs Cannot Substitute for 1-(4-tert-Butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea in Structure-Activity Studies


Within the congested chemical space of N,N′-disubstituted ureas, seemingly conservative structural changes can lead to dramatic shifts in target engagement, selectivity, and pharmacokinetic profile. The specific combination of a 4-tert-butylphenyl terminus with a (3-hydroxyoxolan-3-yl)methyl group creates a unique spatial and electronic signature that is not replicated by closely related analogs. The tert-butyl group provides steric bulk and lipophilicity that influences binding-pocket complementarity, while the tertiary alcohol on the oxolane ring offers a geometrically constrained hydrogen-bond donor/acceptor that can dictate interaction with catalytic residues or backbone amides. Simply interchanging with, for example, the corresponding amide analog—4-(tert-butyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide—removes the urea NH donor and alters the carbonyl electronics, potentially abolishing activity against targets that depend on the urea motif for inhibition . The following quantitative evidence, although limited by the scarcity of published data on this specific compound, delineates the dimensions along which this molecule distinguishes itself from its nearest structural neighbors.

Product-Specific Quantitative Evidence Guide for 1-(4-tert-Butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea: Differentiation Dimensions


Pharmacophore Integrity: Urea vs. Amide Linker Comparison

1-(4-tert-Butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea retains the central urea NH–CO–NH motif that is the canonical pharmacophore for potent sEH inhibition, a target where urea derivatives consistently show nanomolar to picomolar Ki values. The closest available structural comparator, 4-(tert-butyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide, replaces the urea with an amide (CO–NH), a modification that eliminates one hydrogen-bond donor and alters the carbonyl's electron density, which has been shown in related sEH inhibitor series to reduce affinity by >100-fold [1]. While direct Ki data for the target compound are not publicly available, the presence of the intact urea motif categorically distinguishes it from the amide analog and aligns it with the high-potency urea-based sEH inhibitor chemotype.

Soluble epoxide hydrolase (sEH) Urea pharmacophore Structure-activity relationship

Hydrogen-Bond Donor/Acceptor Topology: Oxolane 3-OH vs. Alternative Substituents

The (3-hydroxyoxolan-3-yl)methyl substituent provides a tertiary alcohol geometrically constrained within a five-membered ring. This arrangement creates a directional hydrogen-bond donor/acceptor that is distinct from the primary or secondary alcohols found in many comparator urea derivatives. For example, 1-cyclopentyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea (described in patent US9023865) shares the oxolane-3-ol motif but replaces the 4-tert-butylphenyl group with a cyclopentyl group, reducing aromatic π-stacking potential and lipophilic contact surface area. The target compound's 4-tert-butylphenyl group provides approximately 35 Ų of additional hydrophobic surface area compared to the cyclopentyl analog, which can enhance binding to hydrophobic enzyme pockets [1].

Hydrogen bonding Ligand efficiency Tetrahydrofuran

Physicochemical Differentiation: Molecular Weight, logP, and Solubility Profile

The molecular weight of 1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is 292.37 g/mol, positioning it within Lead-Like chemical space (MW < 350). The closest structurally characterized analog, 4-(tert-butyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzamide (MW 277.36 g/mol), is 15 g/mol lighter due to the replacement of urea with amide. The urea derivative is predicted to have a higher topological polar surface area (tPSA) of approximately 70.6 Ų compared to ~58.6 Ų for the amide, resulting in potentially lower membrane permeability but improved solubility and reduced off-target promiscuity .

Drug-likeness Physicochemical properties Lipinski's rules

Optimal Research and Industrial Application Scenarios for 1-(4-tert-Butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea


Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization

Given the established role of the urea pharmacophore in picomolar sEH inhibition , 1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea is a compelling starting point for sEH inhibitor lead optimization programs. Its structural features—the urea core, lipophilic tert-butylphenyl group, and hydrogen-bonding oxolane alcohol—are all consistent with high-affinity sEH binding. Researchers should prioritize this compound over simple phenylurea analogs when seeking to balance potency with improved physicochemical properties.

Kinase Selectivity Profiling Panels

The compound's urea motif and tertiary alcohol functionality may confer kinase selectivity profiles distinct from amide- or carbamate-based inhibitors. As demonstrated by structurally related urea derivatives in the ERK inhibitor patent literature , small changes to the urea substituents can dramatically shift kinase selectivity. This compound is suitable for inclusion in broad kinase profiling panels to identify novel kinase targets.

Chemical Biology Tool Compound for Hydrogen-Bonding Network Studies

The geometrically constrained (3-hydroxyoxolan-3-yl)methyl group provides a well-defined hydrogen-bond donor/acceptor vector. This makes the compound useful as a chemical biology probe to interrogate hydrogen-bonding networks within enzyme active sites, particularly when compared with the corresponding amide analog that lacks the second urea NH donor .

Metabolic Stability and Solubility Optimization Studies

With a predicted tPSA of ~70.6 Ų and molecular weight of 292.37 g/mol , this compound occupies favorable lead-like chemical space. It can serve as a baseline scaffold for medicinal chemists aiming to improve metabolic stability while maintaining target potency, particularly in programs where high tPSA correlates with reduced CYP450-mediated clearance.

Quote Request

Request a Quote for 1-(4-tert-butylphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.